REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH2:8][CH3:9])[CH:7]=1.N([O-])=O.[Na+].NC(N)=O.[ClH:21]>O.[Cu]Cl>[Cl:21][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH2:8][CH3:9])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)CC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled rapidly in an ice bath
|
Type
|
CUSTOM
|
Details
|
At a temperature below 5° C., diazotisation
|
Type
|
CUSTOM
|
Details
|
results in considerable evolvement of gas
|
Type
|
WAIT
|
Details
|
The solution is held at this temperature for another 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the reaction solution is extracted three times with 50 ml each of EE
|
Type
|
WASH
|
Details
|
the combined organic phases washed with 50 ml each of NaOH and H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4, concentration by means of a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (40 g of silica gel, 3.5×13 cm, LM: PE)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)CC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.6 mmol | |
AMOUNT: MASS | 863 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |